Methyl 4-bromo-3-cyano-5-formylbenzoate
Overview
Description
Methyl 4-bromo-3-cyano-5-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. This compound is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-cyano-5-formylbenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and formylation of a benzoate ester. One common synthetic route involves the following steps:
Bromination: The starting material, methyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide to introduce the cyano group.
Formylation: The final step involves the formylation of the cyano intermediate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-5-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), catalysts (palladium, copper).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted benzoates with various functional groups.
Reduction Reactions: Primary amines and alcohols.
Oxidation Reactions: Carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds and as a tool for drug discovery.
Industry: In the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-cyano-5-formylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano and formyl groups are reduced through electron transfer processes involving reducing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 4-bromo-3-cyano-5-formylbenzoate can be compared with other similar compounds such as:
Methyl 4-bromo-3-cyano-5-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4-bromo-3-cyano-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a formyl group.
Methyl 4-bromo-3-cyano-5-nitrobenzoate: Similar structure but with a nitro group instead of a formyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)9(11)8(3-6)5-13/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWDSTOYBKUAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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